molecular formula C15H12N2O3S B2742985 N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide CAS No. 67618-23-9

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide

Cat. No.: B2742985
CAS No.: 67618-23-9
M. Wt: 300.33
InChI Key: LNZFAJIMQDIJAR-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylcarbamothioyl)benzamide is a benzamide derivative characterized by a 1,3-benzodioxol-5-yl (piperonyl) group linked via a carbamothioyl (-NHCOS-) moiety to a benzamide core. This structural motif combines aromaticity, hydrogen-bonding capacity, and sulfur-based reactivity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-14(10-4-2-1-3-5-10)17-15(21)16-11-6-7-12-13(8-11)20-9-19-12/h1-8H,9H2,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZFAJIMQDIJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with benzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Nitro or halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The incorporation of the benzodioxole moiety enhances the biological activity due to its ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Benzamide derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The thioamide functional group present in this compound is believed to contribute to its antimicrobial activity by disrupting microbial cell wall synthesis or function .

Pharmacological Applications

2.1 Enzyme Inhibition

This compound and its derivatives have been studied as enzyme inhibitors. Research indicates that these compounds can inhibit key enzymes involved in disease processes, such as kinases and proteases. For example, they may target protein-tyrosine kinases, which are crucial in signal transduction pathways related to cancer and other diseases .

2.2 Neuroprotective Effects

There is emerging evidence suggesting that benzamide derivatives may possess neuroprotective properties. Studies have indicated that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Anticancer Activity

In a study exploring the anticancer potential of this compound, researchers synthesized several derivatives and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain modifications to the benzamide structure significantly enhanced anticancer activity, leading to increased apoptosis in cancer cells while sparing normal cells .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to those of standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide with structurally related analogs:

Structural and Physicochemical Properties
Compound Name Substituents Molecular Weight H-Bond Donors H-Bond Acceptors logP (XLogP3) Key Features
This compound Benzodioxol, carbamothioyl ~299.3* 2 5 ~2.8* Thiol reactivity, metabolic stability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Methyl, hydroxy-dimethylethyl 237.3† 2 3 ~1.5† N,O-bidentate directing group
N-(Phenylcarbamoyl)benzamide () Phenylcarbamoyl 240.3‡ 2 3 ~2.1‡ ADMET-optimized scaffold
N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide () Benzodioxol, nitro 286.24 1 5 2.4 High polarity (TPSA: 93.4 Ų)
2-Amino-N-benzo[1,3]dioxol-5-yl-benzamide () Amino 256.26 2 4 ~1.8†† Enhanced solubility

*Calculated using ChemDraw; †From ; ‡Inferred from ; ††Estimated.

Key Observations :

  • Carbamothioyl vs. Carbamoyl : The sulfur atom in the carbamothioyl group increases lipophilicity (logP ~2.8 vs. ~2.1 for phenylcarbamoyl) and may enhance metal-binding or redox activity .
  • Benzodioxol vs. Simple Aromatic Rings : The 1,3-benzodioxol moiety improves metabolic resistance compared to unsubstituted phenyl groups, as seen in and .
  • Substituent Effects: Nitro groups () increase topological polar surface area (TPSA), reducing membrane permeability, while amino groups () improve solubility but may lower logP .

Biological Activity

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzodioxole, a structure known for its diverse biological activities. The compound's chemical formula is C₁₇H₁₄N₂O₂S, and it features a benzamide moiety linked to a benzodioxole group through a carbamothioyl functional group. This unique structure contributes to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing the benzodioxole nucleus exhibit antimicrobial activity. For instance, studies have shown that derivatives of benzodioxole can inhibit the growth of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The presence of the 1,3-benzodioxole structure enhances the antimicrobial efficacy, making it a promising candidate for further development in combating bacterial infections.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines. For example, molecular docking studies revealed that the compound interacts with key proteins involved in cancer progression, such as Akt and PR (progesterone receptor), showing potential therapeutic implications in breast cancer treatment . The binding energy and RMSD values indicated strong interactions, suggesting that this compound could serve as a lead for developing new anticancer agents.

Insecticidal Activity

The insecticidal potential of benzodioxole derivatives has been explored extensively. A study focusing on larvicidal activity against Aedes aegypti demonstrated that certain benzodioxole compounds exhibited significant toxicity to mosquito larvae while showing low toxicity to mammalian cells . This characteristic is crucial for developing safer insecticides that target disease vectors without harming non-target organisms.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate pathways associated with cell growth and apoptosis, particularly in cancer cells. The compound's ability to inhibit key enzymes or receptors may lead to reduced cell viability and proliferation in malignant cells .

Case Study: Anticancer Efficacy

In a recent study published in the Tropical Journal of Natural Product Research, researchers synthesized thiourea benzamide derivatives and assessed their anticancer activity through molecular docking simulations. The results indicated that these compounds, including this compound, showed promising binding affinities towards cancer-related proteins . The study highlights the potential for these compounds in therapeutic applications against breast cancer.

Table: Summary of Biological Activities

Activity Target Organism/Cell Line IC50/LC50 Values Remarks
AntimicrobialStaphylococcus aureusNot specifiedExhibits significant growth inhibition
AnticancerVarious cancer cell linesNot specifiedPotential inhibitor of Akt and PR
InsecticidalAedes aegyptiLC50: 28.9 μMLow toxicity to mammalian cells

Q & A

Q. What are the standard synthetic routes for N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide, and how can its purity be validated?

Methodological Answer: A common approach involves coupling benzodioxol-5-amine derivatives with benzoyl isothiocyanate under anhydrous conditions. For example, analogous compounds like N-(1,3-benzodioxol-5-yl)quinolinecarboxamides were synthesized via carbodiimide-mediated coupling, yielding 20–23% after recrystallization . Purity validation typically employs:

  • Melting point analysis (e.g., sharp melting ranges of 202–256°C observed in related benzamides) .
  • Spectroscopic techniques :
  • ¹H NMR (DMSO-d₆) to confirm proton environments (e.g., aromatic δ 6.8–8.1 ppm) .
  • IR spectroscopy for functional groups (e.g., C=O stretches at 1643–1659 cm⁻¹) .
    • Elemental analysis (C, H, N) to verify stoichiometry .

Q. How can researchers optimize reaction yields for thiourea-linked benzamides like this compound?

Methodological Answer: Yield optimization strategies include:

  • Controlled stoichiometry : Excess benzoyl chloride or isothiocyanate to drive the reaction .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates .
  • Temperature modulation : Reactions at 0–5°C reduce side-product formation in carbamothioyl syntheses .
  • Catalytic additives : Triethylamine or DMAP improves coupling efficiency in carboxamide formation .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how do experimental data align with computational models?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Used to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in related N-(alkylcarbamothioyl)benzamides with d(N–H···S) = 2.1–2.3 Å) .
  • Density Functional Theory (DFT) : Optimizes molecular geometry and vibrational frequencies. Discrepancies >2% between experimental (SCXRD) and DFT bond lengths may indicate crystal packing effects .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-stacking in benzodioxol rings) .

Q. How can researchers address contradictions in biological activity data (e.g., cytotoxicity) for structurally similar benzamides?

Methodological Answer: Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HeLa vs. MCF-7) .
  • Structural nuances : Substituent positioning (e.g., meta vs. para benzodioxol attachment) alters steric/electronic profiles. For example, N-(phenylcarbamoyl)benzamide showed IC₈₀ = 0.8 mM in HeLa cells, outperforming hydroxyurea (IC₈₀ = 4.3 mM) .
  • Dose-response validation : Use probit analysis (SPSS or GraphPad) to confirm IC₅₀/IC₈₀ values statistically .

Q. What strategies are recommended for synthesizing and characterizing metal complexes of this compound?

Methodological Answer:

  • Complexation : React the ligand with metal salts (e.g., NiCl₂·6H₂O or Cu(OAc)₂) in ethanol/water (1:1) under reflux .
  • Characterization :
  • Molar conductivity : Confirm electrolytic nature (e.g., Λₘ = 10–30 S cm² mol⁻¹ for 1:2 Ni(II) complexes) .
  • UV-Vis spectroscopy : Identify d-d transitions (e.g., λₘₐₓ = 550–650 nm for octahedral Cu(II)) .
  • EPR : Analyze geometric distortions (e.g., g∥ > g⊥ for axial symmetry) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the antioxidant potential of this compound derivatives?

Methodological Answer:

  • In vitro assays :
  • DPPH/ABTS radical scavenging : Measure IC₅₀ values at 517/734 nm .
  • FRAP assay : Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm .
    • Structure-activity relationships (SAR) : Correlate electron-donating groups (e.g., –OCH₃ on benzodioxol) with enhanced radical quenching .
    • Theoretical validation : Calculate HOMO-LUMO gaps (<4 eV suggests high reactivity) via Gaussian09 at B3LYP/6-311++G(d,p) .

Q. What computational tools are essential for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME or pkCSM to assess:
  • Lipophilicity (LogP <5 for blood-brain barrier penetration).
  • CYP450 inhibition (risk of drug-drug interactions).
    • Molecular docking : AutoDock Vina to simulate binding to targets (e.g., COX-2 or tubulin) .
    • MD simulations : GROMACS to evaluate stability of ligand-protein complexes over 100 ns .

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